molecular formula C11H13BrO2 B1447597 4-Benzyloxy-1-bromo-2-butanone CAS No. 185155-56-0

4-Benzyloxy-1-bromo-2-butanone

Cat. No. B1447597
M. Wt: 257.12 g/mol
InChI Key: VVCVDICHBDQBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Benzyloxy-1-bromo-2-butanone involves the reaction of 4-hydroxy-2-butanone (also known as acetol) with N-bromosuccinimide (NBS) . The bromination occurs at the benzylic position, resulting in the formation of the desired compound. The reaction proceeds via a free radical mechanism, where NBS generates a succinimidyl radical that abstracts a hydrogen atom from the benzylic position, leading to the bromination .


Chemical Reactions Analysis

  • Substitution Reactions

    • The resonance-stabilized carbocation formed at the benzylic position allows for SN1 reactions .

Scientific Research Applications

Stereochemical Reactions

  • The Friedel-Crafts alkylation of benzene with optically active 2-methyloxetane and Lewis acids results in by-products like 4-chloro-2-butanol and 3-chloro-1-butanol in optically active form. The reaction's stereochemistry varies depending on the catalyst, which includes AlCl3, SnCl4, and TiCl4 (Segi et al., 1982).

Organic Syntheses

  • 4-Benzyloxy-2-butanone is used as an intermediate in the synthesis of various organic compounds, including (R,S)-Mevalonolactone-2-13C and 5-benzyloxy-3-hydroxy-3-methylpentanoic acid-2-13C (Tanabe & Peters, 2003).

Synthesis of Trisubstituted Olefins

  • 4-Benzyloxy-1-bromo-2-methyl-2-butene reacts with nickel carbonyl in benzene, leading to the stereoselective synthesis of trisubstituted (E)-olefins such as geranyl benzyl ether (SatoKikumasa et al., 1975).

Pharmaceutical Intermediates

  • 4-Benzyloxy propiophenone, a derivative of 4-Benzyloxy-1-bromo-2-butanone, serves as an active pharmaceutical intermediate in the production of drugs like Ifenprodil and Buphenine. Its synthesis involves liquid–liquid–liquid phase-transfer catalysis for green chemistry applications (Yadav & Sowbna, 2012).

Kinetic Resolution in Asymmetric Synthesis

  • The compound is utilized in the enzyme-catalyzed kinetic resolution of cis-4-benzyloxy-2,3-epoxybutanol, contributing to the enantioselective synthesis of complex organic molecules (Faigl et al., 2005).

properties

IUPAC Name

1-bromo-4-phenylmethoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCVDICHBDQBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-1-bromo-2-butanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxy-1-bromo-2-butanone
Reactant of Route 2
4-Benzyloxy-1-bromo-2-butanone
Reactant of Route 3
Reactant of Route 3
4-Benzyloxy-1-bromo-2-butanone
Reactant of Route 4
Reactant of Route 4
4-Benzyloxy-1-bromo-2-butanone
Reactant of Route 5
Reactant of Route 5
4-Benzyloxy-1-bromo-2-butanone
Reactant of Route 6
Reactant of Route 6
4-Benzyloxy-1-bromo-2-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.